FEN1-IN-4 - 1995893-58-7

FEN1-IN-4

Catalog Number: EVT-2923090
CAS Number: 1995893-58-7
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FEN1-IN-4 was identified through a series of high-throughput screening processes aimed at discovering novel inhibitors of Flap Endonuclease 1. It is classified as a small molecule inhibitor specifically designed to target the active site of Flap Endonuclease 1, thereby disrupting its enzymatic function. This classification places it within the broader category of therapeutic agents aimed at modulating DNA repair mechanisms in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of FEN1-IN-4 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are chosen based on their ability to form the desired functional groups present in FEN1-IN-4.
  2. Reactions: The synthetic pathway often involves multiple reactions such as nucleophilic substitutions, coupling reactions, or cyclization processes to construct the core structure of the inhibitor.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The precise details of the synthetic route can vary depending on the specific chemical structure of FEN1-IN-4 and the desired yield and purity.

Molecular Structure Analysis

Structure and Data

FEN1-IN-4 has a defined molecular structure characterized by specific functional groups that interact with Flap Endonuclease 1. The structural analysis typically involves:

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms within FEN1-IN-4.
  • Nuclear Magnetic Resonance (NMR): Used for confirming the structural integrity and purity of the compound.

The molecular formula, molecular weight, and specific stereochemistry are crucial data points that define FEN1-IN-4’s identity. For example, if FEN1-IN-4 has a molecular weight of approximately 300 g/mol, this information aids in understanding its pharmacokinetics.

Chemical Reactions Analysis

Reactions and Technical Details

FEN1-IN-4 primarily acts through competitive inhibition of Flap Endonuclease 1. The chemical reactions involved include:

  • Inhibition Mechanism: FEN1-IN-4 binds to the active site of Flap Endonuclease 1, preventing substrate access and thereby inhibiting its catalytic activity.
  • Kinetic Studies: These studies assess how varying concentrations of FEN1-IN-4 affect the rate of reaction catalyzed by Flap Endonuclease 1, providing insights into its potency and efficacy as an inhibitor.

Research indicates that FEN1-IN-4 shows significant inhibition at low micromolar concentrations, highlighting its potential effectiveness in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which FEN1-IN-4 exerts its effects involves several steps:

  1. Binding: FEN1-IN-4 selectively binds to Flap Endonuclease 1 at its active site.
  2. Inhibition: This binding blocks the enzyme's ability to process DNA flaps during replication and repair.
  3. Cellular Effects: The inhibition leads to accumulation of DNA damage in cancer cells, promoting apoptosis or necrosis when combined with other treatments such as radiation therapy.

Studies have shown that FEN1-IN-4 can enhance the cytotoxic effects of ionizing radiation on breast cancer cells by increasing double-strand breaks in DNA.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FEN1-IN-4 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as DMSO (dimethyl sulfoxide), which is important for its application in biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Characterization techniques such as mass spectrometry may be employed to confirm these properties alongside thermal stability assessments.

Applications

Scientific Uses

FEN1-IN-4 has potential applications in various scientific fields:

  • Cancer Research: As an inhibitor of Flap Endonuclease 1, it is being studied for its ability to sensitize cancer cells to chemotherapy and radiotherapy.
  • DNA Repair Studies: It serves as a valuable tool for investigating the role of Flap Endonuclease 1 in DNA repair pathways.

Recent studies indicate that combining FEN1-IN-4 with existing cancer therapies could improve treatment outcomes by overcoming resistance mechanisms present in certain tumors.

Introduction to FEN1 as a Therapeutic Target in Oncogenomics

Role of Flap Endonuclease-1 (FEN1) in DNA Replication and Repair Pathways

Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific metallonuclease essential for maintaining genomic integrity. It executes its functions through three primary enzymatic activities: 5' flap endonuclease, 5'-3' exonuclease, and gap endonuclease actions [1]. During lagging-strand DNA synthesis, FEN1 is indispensable for Okazaki fragment maturation, where it cleaves 5'-flap intermediates generated by strand displacement synthesis, producing nicked DNA suitable for ligation [6]. Beyond replication, FEN1 plays critical roles in DNA repair pathways, including:

  • Long-Patch Base Excision Repair (LP-BER): FEN1 excises damaged bases and processes the resulting flap structures to facilitate repair of oxidative and alkylation damage [1] [6].
  • Double-Strand Break (DSB) Repair: FEN1 participates in homologous recombination, microhomology-mediated end joining, and non-homologous end joining by resolving DNA secondary structures and flap intermediates [1] [8].
  • Apoptotic DNA Fragmentation: FEN1’s exonuclease activity contributes to controlled DNA degradation during programmed cell death [1].

FEN1 operates within multiprotein complexes, interacting with over 20 partners including PCNA (Proliferating Cell Nuclear Antigen), which enhances its catalytic efficiency and ensures coordinated DNA transactions [1] [6]. The enzyme’s structure-specific mechanism involves recognition of 5' flap junctions, substrate unpairing, and scissile phosphate positioning coordinated by two magnesium ions in its active site [6].

Table 1: Key Cellular Functions of FEN1

Function CategorySpecific RoleBiological Consequence
DNA ReplicationOkazaki fragment maturationEnsures efficient lagging-strand synthesis
Base Excision RepairLong-patch BER flap removalRepairs oxidative/alkylation DNA damage
Genome StabilityTelomere maintenancePrevents telomeric recombination
ApoptosisDNA fragmentationFacilitates controlled cell death

Overexpression of FEN1 in Malignancies: Implications for Genomic Instability and Chemoresistance

FEN1 is frequently overexpressed across diverse malignancies, positioning it as both a prognostic biomarker and a driver of oncogenic phenotypes. Key clinical and preclinical findings include:

  • Breast Cancer: High FEN1 mRNA and protein levels correlate with aggressive clinicopathological features such as triple-negative status, high nuclear grade, comedo necrosis, and hormonal receptor negativity. Patients with elevated FEN1 expression exhibit significantly worse overall survival [1] [2]. In ductal carcinoma in situ (DCIS), FEN1 overexpression associates with progression to invasive disease [2].
  • Therapeutic Resistance: FEN1 upregulation confers resistance to genotoxic therapies. In HER2-positive breast cancer, trastuzumab treatment induces FEN1 expression, which activates HER receptors and estrogen receptor α (ERα) signaling, thereby blunting therapeutic efficacy [10]. Similarly, FEN1 overexpression desensitizes cells to temozolomide (in glioblastoma) and platinum-based agents (in colorectal cancer) by enhancing DNA damage repair capacity [1] [6].
  • Mechanistic Drivers: Overexpressed FEN1 promotes genomic instability through aberrant processing of DNA intermediates, leading to accumulation of mutations and copy number alterations. Paradoxically, while FEN1 deficiency can cause genomic instability, its overexpression accelerates mutagenesis and facilitates adaptation to replication stress in tumors [1] [8].

Table 2: Association of FEN1 Overexpression with Cancer Subtypes

Cancer TypeExpression PatternClinical Correlates
Triple-Negative Breast Cancer3–5-fold mRNA increaseReduced survival, chemoresistance
Ductal Carcinoma In Situ (DCIS)Elevated nuclear proteinHigher grade, progression to invasion
HER2+ Breast CancerInduced by trastuzumabERα activation, trastuzumab resistance
Gastric CancerProtein overexpressionTumor size, lymphatic metastasis
Ovarian CancerElevated proteinAdvanced stage, poor prognosis

Rationale for Targeting FEN1 in Precision Oncology

The mechanistic link between FEN1 overexpression and therapeutic resistance provides a compelling rationale for developing FEN1 inhibitors. FEN1-IN-4 exemplifies a novel class of targeted agents designed to exploit this vulnerability:

  • Mechanism of Inhibition: FEN1-IN-4 (chemical name: JUN93587; Compound 2) is a cyclic N-hydroxyurea derivative that potently inhibits human FEN1 (hFEN1) with an IC₅₀ of 30 nM against the catalytic core domain (hFEN1-336Δ) [5] [9]. It binds the active site by coordinating the two catalytic magnesium ions via its N-hydroxyurea moiety, thereby preventing substrate unpairing and access of the scissile phosphate to the metal center [6]. This mode of action effectively blocks FEN1’s nuclease activity without competing directly with DNA binding.
  • Cellular Effects: Treatment with FEN1-IN-4 induces synthetic lethality in cancer cells harboring DNA repair deficiencies (e.g., BRCA mutations). It impairs mitochondrial DNA repair, leading to cytosolic oxidized mtDNA release and NLRP3 inflammasome activation [9]. Crucially, it exhibits selective cytotoxicity toward cancer cells by:
  • Increasing apoptosis and necrosis
  • Inducing G2/M cell cycle arrest
  • Elevating DNA double-strand breaks (γH2AX foci)
  • Reducing clonogenic survival [1]
  • Synergistic Combinations: FEN1-IN-4 enhances the efficacy of conventional and targeted therapies:
  • PARP Inhibitors: In PARPi-resistant TNBC models (BRCA wild-type), FEN1-IN-4 synergizes with olaparib/talazoparib by exacerbating DNA damage and impairing replication fork progression [8].
  • Ionizing Radiation: FEN1-IN-4 acts as a radiosensitizer by impeding DSB repair, particularly in triple-negative breast cancer cells [1].
  • Anti-HER2 Therapy: FEN1 knockdown (pharmacologically mimicked by inhibitors) reverses trastuzumab resistance by suppressing HER receptor reactivation and ERα signaling [10].

Table 3: Therapeutic Synergy of FEN1-IN-4 with Anticancer Agents

Combination TherapyCancer ModelObserved Synergy
PARP Inhibitors (Olaparib)BRCA2-mutant TNBC with PARPi resistanceCombination Index: 0.20 (strong synergy)
Ionizing RadiationTriple-negative breast cancer cellsReduced survival fraction, increased micronuclei
TrastuzumabHER2+ breast cancerEnhanced apoptosis, suppressed ERα signaling
TemozolomideColorectal cancer/glioblastomaImpaired LP-BER, sensitization to alkylating damage

FEN1-IN-4 thus represents a promising tool for precision oncology—its targeted action exploits cancer-specific dependencies on DNA repair while sparing normal cells, which exhibit lower FEN1 dependency [1] [6]. Ongoing optimization focuses on improving bioavailability and tumor-specific delivery to translate preclinical efficacy into clinical applications.

Table 4: Chemical and Biochemical Profile of FEN1-IN-4

PropertyValue/Description
Chemical Name(3aS,6aR)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3a,6a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4,6(3H,5H)-trione
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.24 g/mol
CAS Number1995893-58-7
MechanismActive site Mg²⁺ chelation
IC₅₀ (hFEN1-336Δ)30 nM
SolubilityDMSO: 46 mg/mL (198.07 mM)
Primary Cellular EffectsDNA damage accumulation, replication fork arrest, inflammasome modulation

Properties

CAS Number

1995893-58-7

Product Name

FEN1-IN-4

IUPAC Name

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione

Molecular Formula

C12H12N2O3

Molecular Weight

232.239

InChI

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2

InChI Key

JAFLWTUYSKADJS-UHFFFAOYSA-N

SMILES

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.